N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride
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Overview
Description
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride is a complex organic compound with the molecular formula C16H21ClN4O2S. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, a thiadiazole moiety, and a piperidine ring. It is often used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)benzoyl chloride with 4-(1,2,5-thiadiazol-3-yloxy)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone
- [3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrobromide
Uniqueness
The uniqueness of N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]aniline hydrochloride lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S.ClH/c1-19(2)13-5-3-4-12(10-13)16(21)20-8-6-14(7-9-20)22-15-11-17-23-18-15;/h3-5,10-11,14H,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMBZINKBMSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NSN=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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